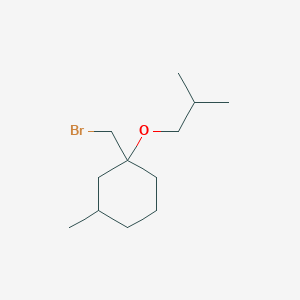

1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane

Beschreibung

1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane (CAS: 1250847-79-0) is a brominated cyclohexane derivative with a molecular formula of C₁₂H₂₃BrO and a molecular weight of 263.21 g/mol . Its structure features a cyclohexane ring substituted with a bromomethyl group and an isobutoxy group at the 1-position, along with a methyl group at the 3-position. The branched isobutoxy group (─OCH₂C(CH₃)₂) contributes to its steric bulk and lipophilicity, distinguishing it from analogs with linear or smaller alkoxy substituents.

Eigenschaften

Molekularformel |

C12H23BrO |

|---|---|

Molekulargewicht |

263.21 g/mol |

IUPAC-Name |

1-(bromomethyl)-3-methyl-1-(2-methylpropoxy)cyclohexane |

InChI |

InChI=1S/C12H23BrO/c1-10(2)8-14-12(9-13)6-4-5-11(3)7-12/h10-11H,4-9H2,1-3H3 |

InChI-Schlüssel |

LFZYHZFOCMQEFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCC(C1)(CBr)OCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, such as 1-isobutoxy-3-methylcyclohexane, using reagents like N-bromosuccinimide (NBS) under radical conditions . The reaction conditions often involve the use of a solvent like carbon tetrachloride (CCl4) and a radical initiator such as benzoyl peroxide.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 or SN2), leading to the formation of different derivatives depending on the nucleophile used.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used in the modification of biomolecules for research purposes, such as labeling or cross-linking studies.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism by which 1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane exerts its effects involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reagents used in the reaction .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogs differing in substituent type, position, or ring structure.

Comparison Based on Alkoxy Substituents

1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane

- Molecular Formula : C₁₂H₂₃BrO (same as target compound)

- Key Difference : The sec-butoxy group (─OCH(CH₃)CH₂CH₃) introduces a less branched alkoxy chain compared to isobutoxy.

- However, both compounds share similar synthetic routes using brominating agents like NBS .

1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane

- Molecular Formula : C₁₃H₂₃BrO

- Key Difference : Cyclopentyloxy group (─O-cyclopentyl) replaces isobutoxy.

- Impact : The smaller, rigid cyclopentane ring may restrict conformational flexibility, altering reaction kinetics in cycloadditions or ring-opening reactions. Applications in pharmaceuticals are hypothesized due to structural parallels with bioactive molecules .

1-(Bromomethyl)-3-(2-methoxyethoxy)cyclohexane

- Molecular Formula : C₁₀H₁₉BrO₂

- Key Difference : A linear methoxyethoxy (─OCH₂CH₂OCH₃) chain replaces the branched isobutoxy group.

- This contrasts with the target compound’s lipophilicity, which favors membrane permeability in biological systems .

Comparison Based on Substituent Diversity

1-(Bromomethyl)-1-methanesulfonylcyclohexane

- Molecular Formula : C₈H₁₅BrO₂S

- Key Difference : Methanesulfonyl (─SO₂CH₃) replaces isobutoxy.

- Impact : The sulfonyl group’s strong electron-withdrawing nature enhances electrophilicity at the bromomethyl site, making it more reactive in SN2 reactions compared to the electron-donating isobutoxy group .

1-(Bromomethyl)-3-fluorocyclohexane

- Molecular Formula : C₇H₁₂BrF

- Key Difference : Fluorine atom at the 3-position instead of methyl.

- The absence of a methyl group reduces steric effects, favoring different regioselectivity in reactions .

Comparison with Simpler Analogs

1-(Bromomethyl)-3-methylcyclohexane

- Molecular Formula : C₈H₁₅Br

- Key Difference : Lacks the isobutoxy group.

- Impact : Simpler structure reduces synthetic complexity but limits versatility. The absence of an alkoxy group diminishes its utility in forming ether-linked conjugates or polymers .

Data Table: Structural and Functional Comparisons

Biologische Aktivität

1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane is a specialized organic compound notable for its structural complexity and potential applications in organic synthesis and medicinal chemistry. The compound features a bromomethyl group and an isobutoxy substituent on a cyclohexane ring, which influences its reactivity and biological activity.

- Chemical Formula : CHBrO

- Molecular Weight : 263.21 g/mol

- CAS Number : 1250562-37-8

The presence of the bromomethyl group makes this compound susceptible to nucleophilic substitution reactions, which are crucial for synthesizing more complex molecules relevant in pharmaceutical and agrochemical research.

The biological activity of 1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane primarily arises from its ability to interact with various biological targets. The bromomethyl group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity is significant for drug design, as it can lead to the development of inhibitors or modulators of specific biological pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of structurally related brominated compounds. It was found that compounds with a similar bromomethyl group exhibited significant inhibition against various bacterial strains, suggesting that 1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane may possess similar properties .

Case Study 2: Enzyme Inhibition

Research has indicated that bromomethyl-containing compounds can act as inhibitors of key enzymes involved in metabolic pathways. For example, inhibitors targeting proteases have been developed using similar structural motifs, highlighting the potential of 1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane in therapeutic applications against viral infections like SARS-CoV-2 .

Comparative Analysis

To better understand the biological activity of 1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane, a comparison with related compounds is essential:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 1-(Chloromethyl)-1-isobutoxy-3-methylcyclohexane | 1250519-93-7 | Contains chlorine instead of bromine | Moderate antimicrobial activity |

| 1-(Bromomethyl)-2-methylcyclohexane | 1250847-79-0 | Different position of bromine | Potential enzyme inhibitor |

| 1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane | 1250562-37-8 | Isobutoxy group introduces steric hindrance | Anticipated enzyme inhibition potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.